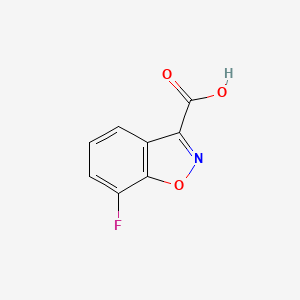

7-Fluoro-1,2-benzoxazole-3-carboxylic acid

Übersicht

Beschreibung

7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4FNO3 . It has an average mass of 181.121 Da and a monoisotopic mass of 181.017517 Da .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of 7-Fluoro-1,2-benzoxazole-3-carboxylic acid consists of a benzoxazole ring, which is a bicyclic planar molecule, substituted with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways. The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis

7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Sensing pH and Metal Cations

7-Fluoro-1,2-benzoxazole derivatives are useful in developing fluorescent probes for sensing pH changes and metal cations. For example, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound related to 7-fluoro-1,2-benzoxazole, is applicable for sensing magnesium cations, exhibiting large fluorescence enhancement under basic conditions. This sensitivity to pH and selectivity for metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Synthesis of Fluoroquinolones

Fluoroquinolones, such as 7-benzoxazol-2-yl-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, have been synthesized using derivatives of 7-fluoro-1,2-benzoxazole. These compounds, obtained through the Gould-Jacobs route to the quinoline ring system, demonstrate the potential of 7-fluoro-1,2-benzoxazole derivatives in the synthesis of complex molecular structures with potential pharmaceutical applications (Richardson et al., 1998).

Anti-Inflammatory and Cytotoxic Agents

2-Halogenatedphenyl benzoxazole-5-carboxylic acids, which include fluoro derivatives, have been designed and synthesized for potential anti-inflammatory and cytotoxic applications. For instance, specific derivatives exhibited significant anti-inflammatory activity and excellent cytotoxic activity against human prostate carcinoma epithelial cell lines. These findings highlight the role of 7-fluoro-1,2-benzoxazole derivatives in developing new therapeutic agents (Thakral et al., 2022).

Antibacterial Applications

7-Fluoro-1,2-benzoxazole derivatives have been incorporated into the synthesis of various antibacterial agents. For example, compounds like 7-oxo-2, 3-dihydro-7H-pyrido[1, 2, 3-de][1, 4] benzoxazine-6-carboxylic acids, which include fluoro derivatives, showed potent antibacterial activity against both Gram-positive and Gram-negative pathogens (Hayakawa et al., 1984).

Antimicrobial Agents

Benzoxazole derivatives, including those with fluoro substituents, have been synthesized and screened as potential antimicrobial agents. For instance, novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles were synthesized and showed activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013).

Safety And Hazards

While specific safety and hazard information for 7-Fluoro-1,2-benzoxazole-3-carboxylic acid was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

Zukünftige Richtungen

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the study and development of benzoxazole derivatives, including 7-Fluoro-1,2-benzoxazole-3-carboxylic acid, may continue to be a significant area of research in the future.

Eigenschaften

IUPAC Name |

7-fluoro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALREZVATWXFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)ON=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1,2-benzoxazole-3-carboxylic acid | |

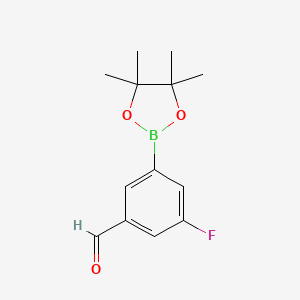

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)